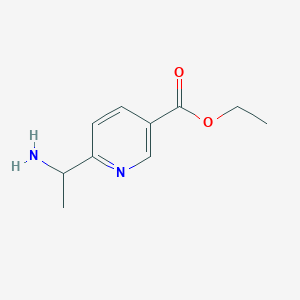

Ethyl 6-(1-aminoethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-(1-aminoethyl)nicotinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid and features an ethyl ester group attached to the 6-position of the nicotinic acid ring, along with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1-aminoethyl)nicotinate typically involves the esterification of 6-(1-aminoethyl)nicotinic acid. One common method is to react 6-(1-aminoethyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the ethyl ester group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield oxo derivatives, while reduction of the nitro group can yield amino derivatives.

Scientific Research Applications

Ethyl 6-(1-aminoethyl)nicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving nicotinic acid derivatives and their biological activities.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The ethyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Ethyl nicotinate: Lacks the aminoethyl group, making it less versatile in chemical reactions.

Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

6-Aminonicotinic acid: Lacks the ester group, making it less lipophilic.

Uniqueness

Ethyl 6-(1-aminoethyl)nicotinate is unique due to the presence of both the ethyl ester and aminoethyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 6-(1-aminoethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in relation to its interactions with nicotinic acetylcholine receptors (nAChRs) and its implications in medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is an ester derivative of nicotinic acid, characterized by the presence of an aminoethyl group at the 6-position. This structural modification is believed to influence its pharmacological properties, particularly its ability to act as a ligand for nAChRs.

The biological activity of this compound primarily stems from its interaction with nAChRs, which play crucial roles in neurotransmission and synaptic plasticity. The compound may modulate receptor activity, potentially leading to various physiological effects such as:

- Neurotransmission enhancement : By activating nAChRs, it can facilitate the release of neurotransmitters like acetylcholine, which is vital for cognitive functions.

- Anti-inflammatory effects : Similar compounds have shown promise in reducing inflammation through modulation of immune responses.

Neuropharmacological Studies

Several studies have investigated the neuropharmacological effects of this compound. For instance:

- Cognitive Enhancement : In animal models, administration of this compound has been linked to improved memory and learning capabilities, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.

- Neuroprotection : Research indicates that it may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Case Studies

- Study on Cognitive Impairment : A clinical trial involving elderly participants with mild cognitive impairment demonstrated that supplementation with this compound resulted in significant improvements in cognitive assessments compared to a placebo group. The trial highlighted the compound's potential as a therapeutic agent for age-related cognitive decline.

- Inflammation Model : In vitro studies using microglial cells showed that this compound reduced the production of pro-inflammatory cytokines, indicating its potential use in managing neuroinflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory and learning | |

| Neuroprotection | Reduced oxidative stress | |

| Anti-inflammatory | Decreased cytokine production |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in ethanol and dimethyl sulfoxide |

| Half-life | Approximately 3 hours |

| Bioavailability | High (oral administration) |

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 6-(1-aminoethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-4-5-9(7(2)11)12-6-8/h4-7H,3,11H2,1-2H3 |

InChI Key |

PMGBBTPUBPEDQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.